Sialyl-Lewis X (sLeX), also known as CD15s, is a tetrasaccharide with the chemical structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc. [] It is a member of the Lewis histo-blood group antigen family. [] sLeX is found on the terminal end of glycoproteins and glycolipids on the cell surface. [, ] It serves as a ligand for the selectin family of cell adhesion proteins, including E-selectin, P-selectin, and L-selectin. [, , , , , ]
The interaction between sLeX and selectins plays a critical role in leukocyte trafficking and extravasation, as well as tumor cell metastasis. [, , , ] For example, sLeX expressed on the surface of leukocytes interacts with E-selectin on activated endothelial cells, allowing leukocytes to roll along the endothelium and extravasate into tissues during inflammation. [, , ] Similarly, cancer cells expressing sLeX can bind to selectins on endothelial cells, facilitating their spread to distant sites. [, , , ]
sLeX can be synthesized chemically using various strategies involving glycosylation reactions. []
One published approach focused on the synthesis of sLeX epitope analogs incorporating the 2-acetamido derivative of N-methyl-1-deoxynojirimycin. [] The synthesis involved a multistep process that starts with the protection of 1-deoxynojirimycin and proceeds through a series of coupling reactions with appropriate glycosyl donors.
sLeX is a tetrasaccharide composed of four sugar units: N-acetylneuraminic acid (Neu5Ac), galactose (Gal), fucose (Fuc), and N-acetylglucosamine (GlcNAc). [] These sugar units are linked together in a specific sequence and orientation, giving rise to a distinct three-dimensional structure. []
The terminal sialic acid residue and the fucose residue linked to the N-acetylglucosamine are critical for sLeX's interaction with selectins. [, , ] The spatial arrangement of these residues creates a binding pocket that interacts with the lectin domain of selectins. []
Studies have shown that subtle changes in the sLeX structure, such as the sulfation of the galactose residue (6'-sulfo-sLeX), can significantly affect its binding affinity to selectins. [] This highlights the importance of precise structural features for sLeX's biological activity.
sLeX biosynthesis involves a series of enzymatic reactions catalyzed by glycosyltransferases. [, , ]
\u03b21,3-Galactosyltransferases: These enzymes catalyze the addition of galactose to N-acetylglucosamine, forming the Galβ1-4GlcNAc linkage. []
\u03b11,3/1,4-Fucosyltransferases: These enzymes add fucose to the N-acetylglucosamine residue, generating either the Fucα1-3GlcNAc linkage (sLeX) or the Fucα1-4GlcNAc linkage (sLea). [, , , , ]
\u03b12,3-Sialyltransferases: These enzymes add sialic acid to the galactose residue, forming the Siaα2-3Gal linkage. []
The activity of these glycosyltransferases is regulated by various factors, including growth factors, cytokines, and bacterial infection. [, , ] Dysregulation of these enzymes can lead to altered sLeX expression, contributing to pathological conditions such as cancer metastasis and inflammation. [, , , , ]
sLeX mediates cell adhesion by acting as a ligand for selectins (E-selectin, P-selectin, and L-selectin). [, , , , , ] The interaction between sLeX and selectins is based on molecular recognition between the carbohydrate structure of sLeX and the lectin domain of selectins. [, ] This interaction is relatively weak, allowing for rapid association and dissociation, which facilitates the rolling of leukocytes or tumor cells along the endothelium. [, ]
The specific binding affinity of sLeX to different selectins is influenced by factors such as the sulfation of sLeX and the presence of other carbohydrate structures on the same glycoprotein or glycolipid. []
Understanding Leukocyte Trafficking: Studying sLeX has been crucial to understanding how leukocytes move from the bloodstream to sites of inflammation. [, , , ] Blocking sLeX-selectin interactions has proven effective in reducing leukocyte infiltration in animal models of inflammatory diseases, suggesting sLeX as a potential target for anti-inflammatory therapies. [, ]
Investigating Cancer Metastasis: sLeX is a key player in cancer metastasis, particularly for cancers that spread through the bloodstream. [, , , ] Studies are exploring sLeX-selectin interaction inhibitors as a means to prevent cancer metastasis. [, , , ]
Developing Diagnostic Tools: sLeX is being explored as a biomarker for various cancers, including pancreatic cancer. [, ] Elevated sLeX levels in serum have been associated with poor prognosis in some cancers. [, , ]
Elucidating Helicobacter pylori Infection: sLeX plays a significant role in the binding of Helicobacter pylori to gastric epithelial cells, promoting bacterial colonization and potentially contributing to gastric diseases. [, , ]
Investigating Eosinophil Biology: Both mouse Siglec-F and human Siglec-8, selectively expressed on eosinophils, recognize 6'-sulfo-sLeX. [] This interaction is being investigated for its role in regulating eosinophil function and its potential as a therapeutic target for eosinophil-related disorders.
Developing Targeted Therapies: Further research is needed to develop more potent and specific inhibitors of sLeX-selectin interactions for therapeutic applications in inflammatory diseases, cancer metastasis, and Helicobacter pylori infection. [, , , ]
Improving Diagnostic Accuracy: Validating sLeX and related glycans as reliable biomarkers for various cancers will improve diagnostic accuracy and potentially enable early detection. [, ]
Exploring the Influence of Glycosylation on sLeX Function: Further research is needed to fully understand how glycosylation patterns and modifications of sLeX, such as sulfation and fucosylation, influence its binding affinity to selectins and its biological activity. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4